molecular formula C18H17N3OS B5794318 5-(2-furylmethyl)-1-(1-naphthyl)-1,3,5-triazinane-2-thione

5-(2-furylmethyl)-1-(1-naphthyl)-1,3,5-triazinane-2-thione

Cat. No.: B5794318
M. Wt: 323.4 g/mol
InChI Key: SXIULZQJSXHUQL-UHFFFAOYSA-N
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Description

5-(2-furylmethyl)-1-(1-naphthyl)-1,3,5-triazinane-2-thione is a complex organic compound characterized by its unique structure, which includes a furylmethyl group, a naphthyl group, and a triazinane-2-thione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-furylmethyl)-1-(1-naphthyl)-1,3,5-triazinane-2-thione typically involves multi-step organic reactions. One common method includes the condensation of 2-furylmethylamine with 1-naphthyl isothiocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are often used to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-furylmethyl)-1-(1-naphthyl)-1,3,5-triazinane-2-thione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the triazinane ring, where nucleophiles like amines or thiols replace existing substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, ether as a solvent.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted triazinane derivatives.

Scientific Research Applications

5-(2-furylmethyl)-1-(1-naphthyl)-1,3,5-triazinane-2-thione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new materials with specific properties.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can interact with biological macromolecules, influencing their function.

    Medicine: Explored for its therapeutic potential in treating various diseases. Its unique structure allows it to bind to specific targets in the body.

    Industry: Utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 5-(2-furylmethyl)-1-(1-naphthyl)-1,3,5-triazinane-2-thione involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, altering their activity. The triazinane-2-thione core is particularly important for its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    5-(2-furylmethyl)-1-(1-naphthyl)-1,3,5-triazinane-2-one: Similar structure but with an oxygen atom instead of sulfur.

    5-(2-furylmethyl)-1-(1-naphthyl)-1,3,5-triazinane-2-selenone: Contains a selenium atom instead of sulfur.

    5-(2-furylmethyl)-1-(1-phenyl)-1,3,5-triazinane-2-thione: Phenyl group replaces the naphthyl group.

Uniqueness

5-(2-furylmethyl)-1-(1-naphthyl)-1,3,5-triazinane-2-thione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both furylmethyl and naphthyl groups enhances its reactivity and potential for diverse applications.

Properties

IUPAC Name

5-(furan-2-ylmethyl)-1-naphthalen-1-yl-1,3,5-triazinane-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS/c23-18-19-12-20(11-15-7-4-10-22-15)13-21(18)17-9-3-6-14-5-1-2-8-16(14)17/h1-10H,11-13H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXIULZQJSXHUQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1NC(=S)N(CN1CC2=CC=CO2)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26664040
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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